molecular formula C24H31ClO7 B1675158 Loteprednol etabonate CAS No. 82034-46-6

Loteprednol etabonate

Cat. No. B1675158
CAS RN: 82034-46-6
M. Wt: 466.9 g/mol
InChI Key: DMKSVUSAATWOCU-HROMYWEYSA-N
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Description

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .


Synthesis Analysis

The synthesis of Loteprednol etabonate involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .


Molecular Structure Analysis

Loteprednol etabonate Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .


Chemical Reactions Analysis

Loteprednol etabonate is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .


Physical And Chemical Properties Analysis

Loteprednol etabonate is a white to off-white powder . Its molecular formula is C24H31ClO7 .

Scientific Research Applications

Ophthalmic Inflammatory Conditions

Loteprednol Etabonate has been evaluated for its efficacy in treating a range of ophthalmic inflammatory conditions, leveraging its design under the "soft drug" concept to ensure a superior safety profile. Its applications span from treating giant papillary conjunctivitis and acute anterior uveitis to managing inflammation following cataract extraction with intraocular lens implantation. Additionally, it has proven effective in the prophylaxis of seasonal allergic conjunctivitis, highlighting its broad utility in ocular health (Howes Jf, 2000).

Anterior Segment Inflammatory Conditions

The role of Loteprednol Etabonate extends to the management of various anterior segment inflammatory conditions, where its molecular design minimizes side effects typically associated with corticosteroids. Over two decades of clinical research have underscored its safety and efficacy, particularly in formulations combined with tobramycin, for both acute and chronic treatment modalities (T. Comstock & J. Sheppard, 2018).

Impact on Intraocular Pressure

A significant advantage of Loteprednol Etabonate over traditional corticosteroids is its minimal impact on intraocular pressure (IOP), a crucial factor in the long-term management of ocular conditions. Clinical trials have consistently demonstrated LE's low propensity to elevate IOP, making it a safer option for patients, including known steroid responders (J. Sheppard, T. Comstock, & M. Cavet, 2016).

Post-Operative Inflammation

LE's efficacy extends to the management of post-operative inflammation following cataract surgery. It offers an effective control of inflammation without the risk of elevated IOP associated with traditional corticosteroids, making it particularly suitable for high-risk patients or those requiring long-term treatment (H. Dua & Richa Attre, 2012).

Safety And Hazards

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

properties

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKSVUSAATWOCU-HROMYWEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046468
Record name Loteprednol etabonate
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Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Corticosteroids like loteprednol etabonate inhibit the inflammatory response to a variety of inciting agents and likely delay or slow healing. They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation that are commonly associated with inflammation. While glucocorticoids are known to bind to and activate the glucocorticoid receptor, the molecular mechanisms involved in glucocorticoid/glucocorticoid receptor-dependent modulation of inflammation are not clearly established. Moreover, corticosteroids are thought to inhibit prostaglandin production through several independent mechanisms. In particular, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. The use of LE subsequently treats post-operative inflammation and pain following ocular surgery by managing the prostaglandin release, recruitment and travel of neutrophils and macrophages, and production of other inflammatory mediators that are intrinsically associated with the physical trauma of surgery.
Record name Loteprednol etabonate
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Product Name

Loteprednol etabonate

CAS RN

82034-46-6
Record name Loteprednol etabonate
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Record name Loteprednol etabonate
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Record name Androsta-1,4-diene-17-carboxylic acid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo, chloromethyl ester, (11b,17a)-
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Record name LOTEPREDNOL ETABONATE
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Melting Point

220-224 °C
Record name Loteprednol etabonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,900
Citations
CE Pavesio, HH DeCory - British journal of ophthalmology, 2008 - bjo.bmj.com
… Loteprednol etabonate (LE) is an ester corticosteroid with a high therapeutic index that contains an ester, rather than a ketone, at carbon-20 of the prednisolone core structure. LE …
Number of citations: 123 bjo.bmj.com
TL Comstock, HH DeCory - International Journal of Inflammation, 2012 - hindawi.com
… The most promising drug candidate among cortienic acid-based derivatives synthesized by Bodor and colleagues was loteprednol etabonate (LE; chloromethyl 17α-ethoxycarbonyloxy-…
Number of citations: 132 www.hindawi.com
JD Sheppard, TL Comstock, ME Cavet - Advances in therapy, 2016 - Springer
… The corticosteroid loteprednol etabonate (LE) contains an ester rather than a ketone at the C-20 position, minimizing the potential for side effects, including IOP elevation. In early pivotal …
Number of citations: 105 link.springer.com
L Schopf, E Enlow, A Popov, J Bourassa… - Ophthalmology and …, 2014 - Springer
… of ocular tissues to loteprednol etabonate with LE-MPP 0.4% as compared to Lotemax 0.5% in this study indicates that MPP formulation of loteprednol etabonate may have resulted in a …
Number of citations: 70 link.springer.com
S Noble, KL Goa - BioDrugs, 1998 - Springer
… Results from in vitro[8] and animal[9] studies indicate that loteprednol etabonate has good ocular penetration. Loteprednol etabonate and its 2 metabolites were detected in the cornea, …
Number of citations: 47 link.springer.com
JD BARTLETT, B HORWITZ, R LAIBOVITZ… - Journal of Ocular …, 1993 - liebertpub.com
… clinical data have suggested that loteprednol etabonate … clinical data have suggested that loteprednol etabonate … Safety and efficacy of loteprednol etabonate for treatment of papillae in …
Number of citations: 133 www.liebertpub.com
SS Lane, EJ Holland - Journal of Cataract & Refractive Surgery, 2013 - Elsevier
… obtained through treatment with loteprednol etabonate or prednisolone acetate after cataract surgery. In addition, treatment with loteprednol etabonate may result in less IOP fluctuation. …
Number of citations: 60 www.sciencedirect.com
GD Novack, J Howes, RS Crockett… - Journal of …, 1998 - journals.lww.com
… loteprednol etabonate. Patients and Methods: All subjects (healthy volunteers or patients with inflammation or allergy) in all sponsored loteprednol etabonate … with loteprednol etabonate …
Number of citations: 119 journals.lww.com
TLEUSU Study - American journal of ophthalmology, 1999 - Elsevier
… Given the efficacy of loteprednol etabonate in treating external and intraocular inflammation, … development of loteprednol etabonate, was to restrict the effects of loteprednol etabonate to …
Number of citations: 94 www.sciencedirect.com
R Stewart, B Horwitz, J Howes, GD Novack… - Journal of Cataract & …, 1998 - Elsevier
… lo Therefore, loteprednol etabonate is designed to exert … Controlled trials have found loteprednol etabonate to be … efficacy and safety of loteprednol etabonate 0.5% in controlling …
Number of citations: 80 www.sciencedirect.com

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